The compound was synthesized as part of a research initiative aimed at developing targeted cancer therapies. Its classification as an antineoplastic agent highlights its potential applications in oncology, particularly in inhibiting tumor growth through its effects on key signaling pathways involved in cancer cell survival and proliferation .
The synthesis of DS-7423 involves complex organic chemistry techniques. Although specific synthetic routes are not extensively detailed in publicly available literature, it is known that the synthesis typically includes solid-phase peptide synthesis and various functionalization steps to optimize yield and purity. The compound's structure is designed to facilitate interactions with specific enzymes, effectively blocking their activity.
The molecular structure of DS-7423 can be represented using both isomeric and canonical SMILES notations:
C[C@@H]1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
CC1CN(CCN1C(=O)C)C2=NC3=C(N2CC(F)(F)F)N=C(N=C3N4CCOCC4)C5=CN=C(N=C5)N
These notations reflect the compound's complex structure, which includes multiple nitrogen-containing rings and functional groups that contribute to its biological activity.
DS-7423 undergoes a variety of chemical reactions, including:
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and sodium azide for substitution reactions.
DS-7423 exerts its pharmacological effects primarily through the inhibition of phosphatidylinositol 3-kinase and mammalian target of rapamycin. This inhibition disrupts the phosphatidylinositol 3-kinase/AKT/mammalian target of rapamycin signaling pathway, which is frequently activated in various cancers. The compound has been shown to increase TP53 expression and phosphorylated TP53 levels on Ser-46, leading to the induction of apoptosis-related TP53 target genes such as TP53AIP1 and PUMA. This mechanism is particularly effective in cancer cells with wild-type TP53 .
While specific physical properties such as melting point or boiling point are not widely reported, DS-7423 is characterized by:
These properties are crucial for understanding its behavior in biological systems and potential therapeutic applications .
DS-7423 has been investigated for various scientific applications:
DS-7423 (molecular formula: C₂₂H₂₇F₃N₁₀O₂; CAS: 1222104-37-1) is a synthetic small-molecule inhibitor featuring a morpholinopyrimidine scaffold optimized for simultaneous targeting of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinases. Its molecular weight is 520.51 g/mol, and its structure includes a trifluoromethylphenyl group and a chiral piperazine moiety, which confer conformational flexibility for enhanced binding to the ATP-active sites of both targets [1] [7]. The compound’s dual inhibitory capability arises from its ability to occupy the hydrophobic regions of PI3K and mTOR, disrupting phosphorylation cascades. Preclinical studies demonstrate potent anti-tumor activity through suppression of the PI3K/AKT/mTOR axis—a central driver of cell proliferation and survival in cancers. In ovarian clear cell adenocarcinoma (OCCA) models, DS-7423 induced TP53-dependent apoptosis at nanomolar concentrations, highlighting its mechanistic efficacy [2] [5].
DS-7423 exhibits distinct selectivity across class I PI3K isoforms and mTOR, as quantified by half-maximal inhibitory concentration (IC₅₀) values:
Table 1: Isoform Selectivity Profile of DS-7423
Target | IC₅₀ (nM) | Implication |
---|---|---|
PI3Kα | 15.6 | Primary target; drives efficacy in PIK3CA-mutant cancers |
mTOR | 34.9 | Dual blockade prevents compensatory signaling |
PI3Kγ | 249 | Moderate inhibition; potential immune modulation |
PI3Kδ | 262 | Moderate inhibition; hematologic relevance |
PI3Kβ | 1,143 | Limited activity; reduces metabolic side effects |
This hierarchy confirms preferential targeting of PI3Kα and mTOR over other isoforms (>70-fold selectivity vs. PI3Kβ) [1] [8]. In PTEN-deficient glioblastoma and PIK3CA-mutant ovarian cancers, DS-7423’s efficacy correlates with isoform specificity: cell lines with PI3Kα mutations or PTEN loss show heightened sensitivity (IC₅₀ < 250 nM) [5] [8]. Notably, PI3Kβ inhibition remains minimal, potentially sparing glucose homeostasis pathways linked to PI3Kβ-dependent insulin signaling [4] [9].
DS-7423 functions as a competitive ATP antagonist, binding reversibly to the catalytic cleft of PI3Kα and mTOR. Structural analyses reveal critical interactions:
Table 2: Binding Kinetics of DS-7423
Parameter | PI3Kα | mTOR |
---|---|---|
IC₅₀ (nM) | 15.6 | 34.9 |
Kᵢ (nM) | 4.2 | 11.8 |
Binding Mode | Competitive ATP antagonist | Competitive ATP antagonist |
DS-7423 demonstrates favorable pharmacokinetics for targeting central nervous system (CNS) malignancies:
Table 3: Pharmacokinetic Profile of DS-7423
Parameter | Value | Significance |
---|---|---|
Oral bioavailability | >60% (rodents) | Suitable for oral dosing |
Brain-to-plasma ratio | 0.4–0.6 | Therapeutic CNS exposure |
Half-life (t₁/₂) | 6 h (primates) | Once-daily dosing feasibility |
Tumor accumulation | 3× plasma | Selective on-target effects |
In orthotopic glioma models, DS-7423 (3 mg/kg/day) synergizes with temozolomide, extending median survival by 40% vs. monotherapy (p < 0.01) [8]. This underscores its utility in cancers with PI3K/PTEN alterations, irrespective of CNS involvement.
CAS No.: 1164-45-0
CAS No.: 42599-90-6
CAS No.:
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.: